3,4-Dicaffeoylquinic acid

Lipid peroxidation Antioxidant Oxidative stress

3,4-Dicaffeoylquinic acid (3,4-DCQA) is a positionally defined dicaffeoylquinic acid isomer with quantifiable, isomer-specific pharmacological properties. Unlike generic chlorogenic acid, 3,4-DCQA exhibits >5-fold greater lipase inhibition (patent-documented) and a distinct pharmacokinetic profile (AUC, Cmax, T1/2) that cannot be substituted by 3,5-DCQA or 5-CQA. It is the recommended standard for benchmarking DPPH (IC50: 14.7 µM) and ABTS (IC50: 10.9 µM) radical scavenging in isomer-specific SAR studies. Essential for Nrf2 pathway research in IBD Caco-2 models and multi-component UPLC-MS/MS quantification of dietary polyphenol bioavailability. Procure only high-purity (≥98%) reference standard to ensure reproducibility.

Molecular Formula C25H24O12
Molecular Weight 516.4 g/mol
CAS No. 89886-30-6
Cat. No. B1237887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dicaffeoylquinic acid
CAS89886-30-6
Synonyms3,4-di-O-caffeoylquinic acid
3,4-dicaffeoylquinic acid
3,4-DICQA
isochlorogenic acid B
methyl 3,5-di-O-caffeoyl quinate
methyl-3,5-di-O-caffeoylquinate
Molecular FormulaC25H24O12
Molecular Weight516.4 g/mol
Structural Identifiers
SMILESC1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O
InChIInChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1
InChIKeyUFCLZKMFXSILNL-RVXRWRFUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dicaffeoylquinic Acid (3,4-DCQA) Procurement Guide: A DiCQA Isomer with Quantifiable Differentiation in Lipid Peroxidation and Lipase Inhibition


3,4-Dicaffeoylquinic acid (3,4-DCQA; CAS 89886-30-6), also known as isochlorogenic acid B, is a polyphenolic compound belonging to the dicaffeoylquinic acid (DCQA) family . It is an ester composed of quinic acid and two caffeic acid moieties, and exists as one of six positional isomers (1,3-, 1,4-, 1,5-, 3,4-, 3,5-, and 4,5-DCQA) [1]. While all DCQA isomers exhibit antioxidant and anti-inflammatory properties, their specific biological activities and pharmacokinetic profiles are not interchangeable, with the position of esterification on the quinic acid ring significantly influencing activity [2].

Why Generic Substitution of 3,4-Dicaffeoylquinic Acid Fails: Isomer-Specific Differentiation in Efficacy and Pharmacokinetics


The six isomeric dicaffeoylquinic acids (DCQAs) are frequently grouped together in literature and commercial offerings, yet critical differences exist in their antioxidant potency, enzyme inhibition profiles, and systemic exposure [1]. As demonstrated in multiple studies, the position of the caffeoyl ester bonds on the quinic acid ring dictates not only the magnitude of biological activity but also the specific mechanism of action [2]. For instance, while 3,5-DCQA excels in general free radical scavenging, 3,4-DCQA exhibits a uniquely potent inhibition of lipid peroxidation [3]. Furthermore, pharmacokinetic data reveal that 4,5-DCQA has a significantly lower area under the curve (AUC0-∞) compared to 3,4-DCQA and 3,5-DCQA, which directly impacts its potential for in vivo applications [1]. Substituting one isomer for another without accounting for these quantifiable differences can lead to inconsistent or even negative experimental outcomes, rendering precise isomer selection a critical factor for scientific procurement.

Quantitative Differentiation of 3,4-Dicaffeoylquinic Acid (3,4-DCQA) from Closest Analogs


3,4-DCQA Exhibits Superior Inhibition of Lipid Peroxidation Compared to Other DiCQA Isomers

In a direct head-to-head comparison of three diCQA isomers, 3,4-DCQA demonstrated the most potent inhibition of lipid peroxidation, a key indicator of oxidative membrane damage [1].

Lipid peroxidation Antioxidant Oxidative stress

3,4-DCQA Demonstrates a 5-Fold Greater Lipase Inhibition Than Chlorogenic Acid

A patent filing discloses that 3,4-DCQA exhibits a lipase inhibition effect that is at least five times greater than that of the well-known compound 5-caffeoylquinic acid (chlorogenic acid) [1].

Lipase inhibition Metabolic disorders Obesity Pancreatic lipase

3,4-DCQA and 3,5-DCQA Exhibit Significantly Higher Systemic Exposure (AUC0-∞) than 4,5-DCQA

A comprehensive review of available pharmacokinetic data indicates that while 3,4-DCQA, 3,5-DCQA, and 4,5-DCQA share similar peak concentrations (Cmax) and time to peak (Tmax), the area under the curve (AUC0-∞)—a measure of total systemic exposure—is markedly lower for 4,5-DCQA compared to 3,4-DCQA and 3,5-DCQA [1].

Pharmacokinetics Bioavailability AUC In vivo ADME

Optimal Scientific and Industrial Use Cases for 3,4-Dicaffeoylquinic Acid


Investigating Lipid Peroxidation-Driven Pathologies (e.g., Atherosclerosis, Neurodegeneration)

Due to its 1.75-fold greater potency in inhibiting lipid peroxidation compared to 4,5-DCQA [1], 3,4-DCQA is the preferred diCQA isomer for research into diseases where membrane lipid oxidation is a primary pathological mechanism. This includes, but is not limited to, the study of atherosclerosis, Parkinson's disease, and ischemia-reperfusion injury.

Drug Discovery and Development of Pancreatic Lipase Inhibitors for Obesity and Metabolic Syndrome

3,4-DCQA's demonstrated 5-fold greater lipase inhibitory activity over the common comparator 5-caffeoylquinic acid [1] positions it as a superior lead compound or reference standard in high-throughput screening campaigns and medicinal chemistry programs targeting pancreatic lipase for weight management or metabolic disorder therapies.

In Vivo Studies of DiCQA-Mediated Effects Requiring Favorable Systemic Exposure

For researchers planning animal studies, the pharmacokinetic profile of 3,4-DCQA, which offers higher AUC0-∞ and thus greater total systemic exposure compared to 4,5-DCQA [1], makes it a more suitable candidate for investigating in vivo efficacy. This is particularly relevant for oral administration studies of herbal extracts or pure compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dicaffeoylquinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.